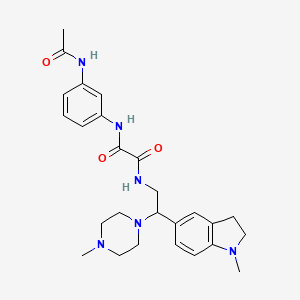

![molecular formula C7H6N4O2 B2530530 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1715119-46-2](/img/structure/B2530530.png)

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine family, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The specific substitution pattern of a methyl group and a nitro group on the triazolopyridine core suggests unique chemical and physical properties that could be leveraged in various chemical reactions and biological interactions.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of 3-substituted analogues . Another method for synthesizing tri

Wissenschaftliche Forschungsanwendungen

Acylation and Synthesis of Derivatives

The compound 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives can be synthesized through various chemical reactions. One such method involves the acylation of heteroaromatic amines, leading to the formation of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. This process involves cyanoacetylation reactions of amines and subsequent cyclization of the formed cyanoacetamides. Microwave irradiation conditions and the use of zeolites as catalysts are integral to these synthesis processes (Ibrahim et al., 2011).

Transformation and Reduction

Another study explored the transformation of specific pyridine derivatives, which unexpectedly yielded 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide. This compound, upon reduction with iron in acetic acid, produced 4-amino-1,2,3-triazolo[4,5-c]pyridine (Yutilov & Smolyar, 2004).

Biological Activities and Applications

Antibacterial Agents

The oxidation of certain pyridyl and quinylhydrazones yielded derivatives of 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[4,3-a]quinolines, which showcased significant antibacterial activity. One compound, in particular, demonstrated higher antibacterial activity than some commercial antibiotics against Salmonella typhi, indicating its potential as a robust antibacterial agent (Sadana et al., 2003).

Density Functional Theory (DFT) Study and Molecular Structure

DFT studies have been utilized to understand the regioselectivity of ring closure in certain triazolo[4,3-a]pyridine derivatives. These studies help in accurately predicting chemical shift values and aiding in the assignment of the final structure, which is crucial for developing novel compounds with specific characteristics (Mozafari et al., 2016).

Neuroblastoma Differentiation Activity

Certain synthesized triazoles demonstrated promising anticancer activity by inducing differentiation in neuroblastoma cancer cells. This finding is significant due to the urgent need for novel differentiation agents for neuroblastoma therapy, showcasing the potential therapeutic applications of these compounds (Aksenov et al., 2020).

Structural Analysis and Synthon Formation

Vibrational Dynamics and Molecular Structure

Research involving density functional theory (DFT) has been conducted to determine the molecular structure, vibrational energy levels, and potential energy distribution of certain triazolo[4,5-b]pyridine derivatives. The role of hydrogen bond formation in the stabilization of the structure of these compounds was discussed, with the substitution place of the methyl group at the pyridine ring influencing the proton position of the NH group at the triazole unit (Lorenc et al., 2007).

Supramolecular Synthon Formation

The unique electronic and intermolecular interactional characteristics of certain substituents in triazolopyridine derivatives exert distinct influences on their crystal structures. This leads to the formation of diverse supramolecular synthons, which are critical for understanding the pharmaceutical development and application in crystal engineering of these compounds (Chai et al., 2019).

Zukünftige Richtungen

The future directions for the study of 1,2,4-triazolo[4,3-a]pyridine derivatives could involve further exploration of their potential biological activities and the development of new synthetic methodologies . This could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name |

3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-5-8-9-7-3-2-6(11(12)13)4-10(5)7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIZRSFAUCUKGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)

![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2530458.png)

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![Ethyl (2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2530471.png)